molecular formula C9H7KN2O2 B3373675 potassium 2-(1H-1,3-benzodiazol-1-yl)acetate CAS No. 1011405-01-8

potassium 2-(1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B3373675
CAS No.: 1011405-01-8
M. Wt: 214.26 g/mol
InChI Key: RAELREWAAVBWPM-UHFFFAOYSA-M
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Description

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate is a chemical compound with the molecular formula C9H7KN2O2 It is a potassium salt derivative of 2-(1H-1,3-benzodiazol-1-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(1H-1,3-benzodiazol-1-yl)acetate typically involves the reaction of 2-(1H-1,3-benzodiazol-1-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction can be represented as follows:

C9H7N2O2+KOHC9H7KN2O2+H2O\text{C}_9\text{H}_7\text{N}_2\text{O}_2 + \text{KOH} \rightarrow \text{C}_9\text{H}_7\text{KN}_2\text{O}_2 + \text{H}_2\text{O} C9​H7​N2​O2​+KOH→C9​H7​KN2​O2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale neutralization reactions using automated reactors. The process ensures high purity and yield of the product, which is then subjected to crystallization and drying to obtain the final compound in solid form.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The benzodiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents onto the benzodiazole ring.

Scientific Research Applications

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate has shown promise in several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium 2-(1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate can be compared with other similar compounds, such as:

  • Potassium 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetate
  • Potassium 2-(2-trifluoromethyl-1H-1,3-benzodiazol-1-yl)acetate

These compounds share a similar benzodiazole core structure but differ in the substituents attached to the benzodiazole ring. The unique substituents can influence the chemical and biological properties of the compounds, making each one suitable for specific applications.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its synthesis, chemical reactivity, and potential biological activities make it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

potassium;2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.K/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAELREWAAVBWPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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